molecular formula C18H14FIS B8091190 2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

Cat. No.: B8091190
M. Wt: 408.3 g/mol
InChI Key: CFXOLHKQEVNOBB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of fluorine and iodine substituents on the phenyl and benzyl groups, respectively. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Substituents: The fluorine and iodine substituents can be introduced via halogenation reactions. For example, fluorination can be done using reagents like Selectfluor, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted thiophenes

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)thiophene
  • 5-(5-Iodo-2-methylbenzyl)thiophene
  • 2-(2-Fluorophenyl)-5-methylthiophene

Uniqueness

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is unique due to the combination of fluorine and iodine substituents, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIS/c1-12-6-7-14(20)10-13(12)11-15-8-9-18(21-15)16-4-2-3-5-17(16)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOLHKQEVNOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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